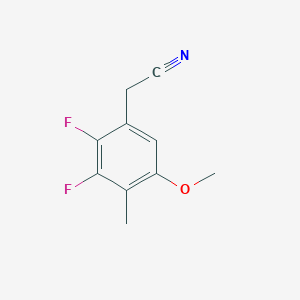
2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by a boron atom attached to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic esters are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic esters depend on the specific structure of the organic group attached to the boron atom. For example, phenylboronic acid is a white powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
Crystal Structure and DFT Studies
The compound is a type of boric acid ester with benzene rings. It has been synthesized and structurally confirmed by techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures have also been calculated and validated using density functional theory (DFT), revealing some physicochemical properties of these compounds (Huang et al., 2021).
Synthesis of Boronic Acid Derivatives and Protease Inhibition
The synthesis of certain boronic acid derivatives including tetramethyl-[1,3,2]dioxaborolanes has been described. These compounds have shown inhibitory activity against serine proteases such as thrombin (Spencer et al., 2002).
Design and Synthesis of Boron-Containing Derivatives
Boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives were synthesized using a compound with a tetramethyl-1,3,2-dioxaborolan-2-yl group. These compounds show potential as HGF-mimetic agents (Das et al., 2011).
Fluorescence Probes for Hydrogen Peroxide Detection
Boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide (H2O2). These probes show variable fluorescence responses to H2O2, indicating potential applications in bioimaging or analytical chemistry (Lampard et al., 2018).
Synthesis for H2O2 Detection in Living Cells
A 4-substituted pyrene derivative was designed and synthesized for sensitive and selective H2O2 detection in living cells. This demonstrates the application of these compounds in biological and medical research (Nie et al., 2020).
Synthesis of Pinacolylboronate-Substituted Stilbenes
These derivatives were synthesized for potential applications in new material development for LCD technology and as intermediates in the synthesis of therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Wirkmechanismus
Target of Action
Similar boron-based compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst . This leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Pharmacokinetics
Boron-based compounds are generally known for their stability, mild reaction conditions, and functional group tolerance .
Result of Action
The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the presence of other functional groups, the choice of solvent, and the reaction temperature . .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and application of boronic esters could involve the development of new synthesis methods and the exploration of new reactions. For example, the development of a well-defined protocol for the protodeboronation of alkyl boronic esters could open up new possibilities in organic synthesis .
Biochemische Analyse
Biochemical Properties
2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boron atom in the compound is sp2-hybridized, allowing it to participate in transmetalation processes with palladium catalysts . This interaction is crucial for the formation of new carbon-carbon bonds, making the compound valuable in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that the compound can influence cell function by interacting with cellular proteins and enzymes involved in metabolic pathways. These interactions may affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, present in enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to moisture or high temperatures . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound led to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to have minimal toxic effects, while high doses can lead to adverse effects such as tissue damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell, potentially influencing cellular function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound may localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific functional groups on the compound may facilitate its localization to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.
Eigenschaften
IUPAC Name |
2-[2-fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-12-16(10-11-18(17)22)24-13-14-6-8-15(23-5)9-7-14/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWXSQBCICTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=C(C=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125152 | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956034-22-3 | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956034-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



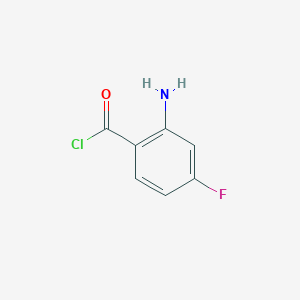
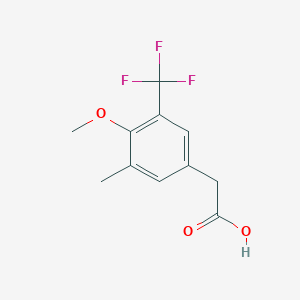

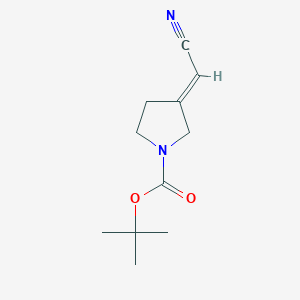




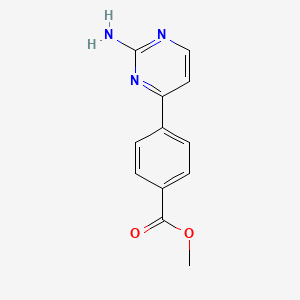
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)

